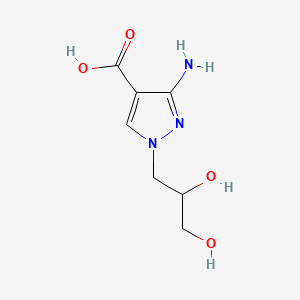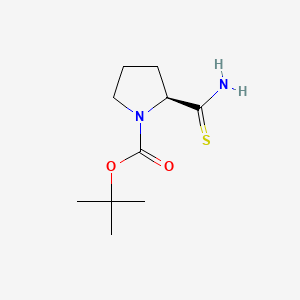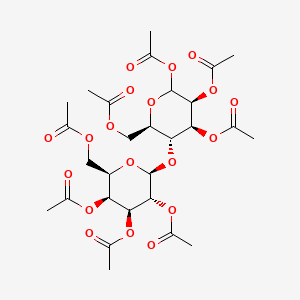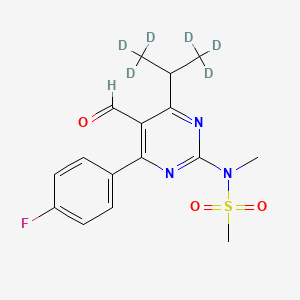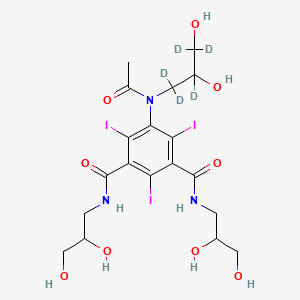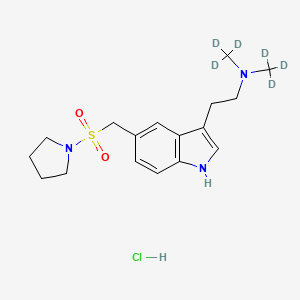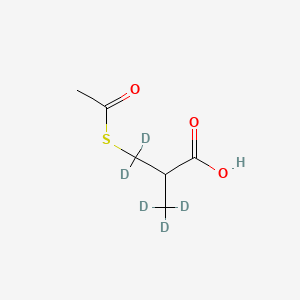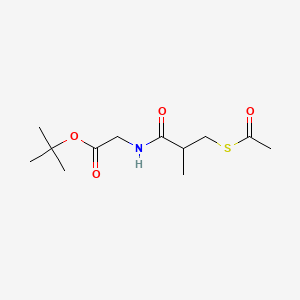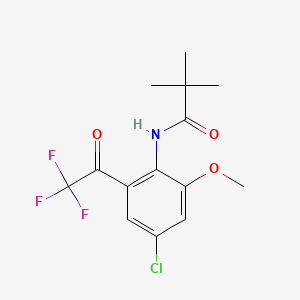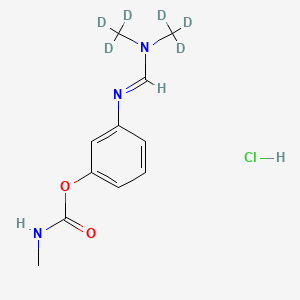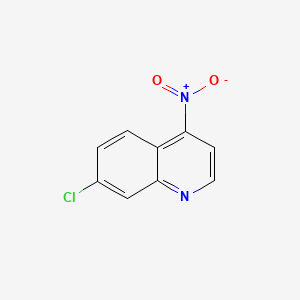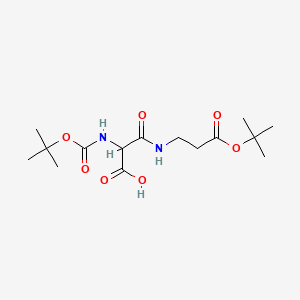
2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid is a complex organic compound with the molecular formula C15H26N2O7 and a molecular weight of 346.38 g/mol . This compound is notable for its unique structure, which includes multiple functional groups such as carboxylic acid, oxo, and diaza groups. It is primarily used in biochemical and proteomics research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to various chemical reactions, including condensation, oxidation, and cyclization, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, and acid chlorides.
Major Products
The major products formed from these reactions include esters, amides, and hydroxyl derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
類似化合物との比較
Similar Compounds
- 2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid shares similarities with other compounds containing oxo, diaza, and carboxylic acid groups, such as:
- 2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-methyl ester
- 2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-amide
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This compound’s ability to participate in diverse chemical reactions and its broad range of applications make it a valuable tool in scientific research.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O7/c1-14(2,3)23-9(18)7-8-16-11(19)10(12(20)21)17-13(22)24-15(4,5)6/h10H,7-8H2,1-6H3,(H,16,19)(H,17,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEKPZITRNDROF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662206 |
Source


|
| Record name | tert-Butyl N-(tert-butoxycarbonyl)-3-oxidanylideneseryl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-43-3 |
Source


|
| Record name | tert-Butyl N-(tert-butoxycarbonyl)-3-oxidanylideneseryl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
